molecular formula C20H24O5 B2458069 Galdosol CAS No. 52591-18-1

Galdosol

Cat. No. B2458069
CAS RN: 52591-18-1
M. Wt: 344.407
InChI Key: SWVDNEGGBBYXGS-UWVAXJGDSA-N
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Description

Galdosol is a chemical compound with the molecular formula C20H24O5 . It is a natural product that exists in Perovskia abratanoids .


Molecular Structure Analysis

Galdosol has a molecular weight of 344.402 Da and a mono-isotopic mass of 344.162384 Da . The structure of Galdosol can be analyzed using various tools such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

Galdosol has a molecular formula of C20H24O5 . The physical and chemical properties of a compound can be determined through various methods, including spectroscopy and crystallography .

Scientific Research Applications

Antibiotic and Cytostatic Activity

Galdosol, a compound isolated from plants like Salvia canariensis and Salvia officinalis, has demonstrated notable antibiotic activity. In particular, research indicates its effectiveness against certain bacteria, showcasing its potential in antibacterial treatments (González et al., 1989). Additionally, Galdosol has been found to exhibit cytostatic properties, which refers to its ability to inhibit cell growth and division, a crucial feature for potential cancer treatments (Darias et al., 1990).

Affinity to Human Brain Benzodiazepine Receptor

In a study exploring the components of sage (Salvia officinalis), Galdosol was identified as having a strong affinity for the human brain benzodiazepine receptor. This implies its potential use in neurological or psychiatric treatments, particularly in disorders involving this receptor system (Kavvadias et al., 2003).

properties

IUPAC Name

(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDNEGGBBYXGS-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346717
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galdosol

CAS RN

52591-18-1
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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